molecular formula C15H21N3O2 B12613961 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile CAS No. 648423-65-8

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile

Cat. No.: B12613961
CAS No.: 648423-65-8
M. Wt: 275.35 g/mol
InChI Key: BRALQMWHFCLQOK-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with two methoxy groups at the 2- and 6-positions and a stereochemically defined (2S,5R)-dimethylpiperazine moiety at the 4-position.

The synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For instance, the European patent application () details methods for synthesizing structurally related piperazine-pyridine derivatives, which could be adapted for synthesizing the target compound by substituting the pyridine ring with a benzonitrile moiety .

Properties

CAS No.

648423-65-8

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile

InChI

InChI=1S/C15H21N3O2/c1-10-9-18(11(2)8-17-10)12-5-14(19-3)13(7-16)15(6-12)20-4/h5-6,10-11,17H,8-9H2,1-4H3/t10-,11+/m1/s1

InChI Key

BRALQMWHFCLQOK-MNOVXSKESA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C2=CC(=C(C(=C2)OC)C#N)OC)C

Canonical SMILES

CC1CNC(CN1C2=CC(=C(C(=C2)OC)C#N)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile typically involves the reaction of 2,6-dimethoxybenzonitrile with a suitable piperazine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 2,6-dimethoxybenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid.

    Reduction: Formation of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzylamine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the benzonitrile moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Functional Groups ¹H NMR Shifts (δ ppm) Molecular Weight (g/mol)
4-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile Benzonitrile 2,6-Dimethoxy, piperazine Not provided in evidence ~317.4 (calculated)
(3S,5R)-3,5-Dimethyl-1-(6-nitro-3-pyridyl)piperazine Pyridine Nitro, piperazine 1.09 (d, 6H), 2.20 (t, 2H), 7.73 (d, 1H) 266.3 (observed as M+H = 207†)
5-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]pyridin-2-amine Pyridine Amine, piperazine Similar to above, with NH₂ shifts ~207.3 (observed)

†Discrepancy in molecular weight may arise from patent typographical errors or alternative adducts.

Stereochemical and Functional Group Impact
  • Stereochemistry : The (2S,5R) configuration in the target compound vs. (3S,5R) in the patent example may influence binding to chiral biological targets. For example, opioid receptor affinity is highly sensitive to piperazine stereochemistry .
  • Methoxy groups may improve membrane permeability compared to nitro/amine substituents .

Hypothesized Activity Profile :

  • Adenylyl Cyclase Inhibition : Likely enhanced compared to partial agonists (e.g., morphine) due to steric shielding of RGS binding.
  • ERK1/2 Activation: Potentially increased maximal effect, similar to [d-Ala²,MePhe⁴,Gly⁵-ol]enkephalin (DAMGO) in RGS-insensitive systems .
  • Intracellular Calcium : Less affected, as calcium pathways are less dependent on RGS regulation .

Biological Activity

The compound 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile
  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 648423-72-7

The biological activity of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : It has been investigated for its cytotoxic effects on cancer cell lines, particularly in hypoxic conditions where tumor cells thrive. The compound's ability to induce apoptosis in these cells positions it as a potential anticancer agent .
  • Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityCell Lines TestedKey Findings
AntitumorA549 (lung adenocarcinoma), WM115 (melanoma)Induced apoptosis and DNA damage under hypoxic conditions.
NeuroprotectionPC12 (neuroblastoma)Reduced oxidative stress and improved cell viability.
Receptor ModulationHEK293 (human embryonic kidney)Altered receptor signaling pathways related to neurotransmission.

Case Studies

  • Antitumor Efficacy :
    In a study evaluating the efficacy of various compounds against hypoxic tumor cells, 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile was shown to significantly reduce cell viability in A549 and WM115 cell lines. The mechanism was linked to caspase-dependent apoptosis pathways, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Neuroprotection in Oxidative Stress Models :
    Another investigation focused on the neuroprotective effects of this compound in PC12 cells subjected to oxidative stress. The results indicated that treatment with the compound led to a significant decrease in cell death and an increase in antioxidant enzyme activity, highlighting its promise for neurological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.